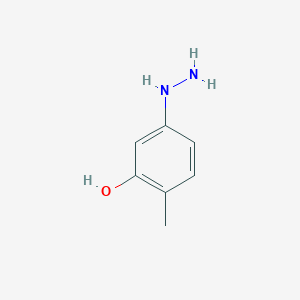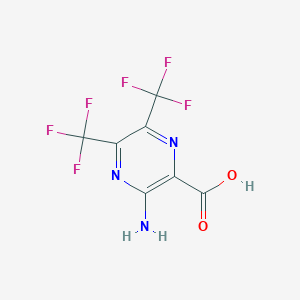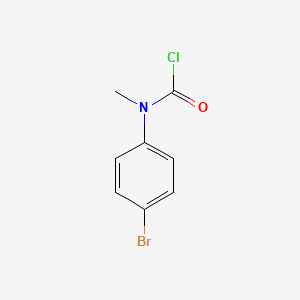
N-(4-bromophenyl)-N-methylcarbamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a bromophenyl group attached to a carbamoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N-methylcarbamoyl chloride typically involves the reaction of 4-bromoaniline with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with methylamine to yield the desired carbamoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form N-(4-bromophenyl)-N-methylcarbamic acid.
Condensation Reactions: It can react with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction is usually performed under acidic or basic conditions.
Condensation: Reactions with amines are often conducted in the presence of a catalyst like pyridine.
Major Products Formed
Substitution: Products include various substituted carbamates.
Hydrolysis: The major product is N-(4-bromophenyl)-N-methylcarbamic acid.
Condensation: Urea derivatives are the primary products.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in the synthesis of biologically active molecules for research purposes.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N-methylcarbamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-N-methylcarbamic acid
- N-(4-bromophenyl)-N-methylurea
- N-(4-bromophenyl)-N-methylthiourea
Uniqueness
N-(4-bromophenyl)-N-methylcarbamoyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H7BrClNO |
|---|---|
Poids moléculaire |
248.50 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C8H7BrClNO/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Clé InChI |
NJBZDCFVUQMRSM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)Br)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


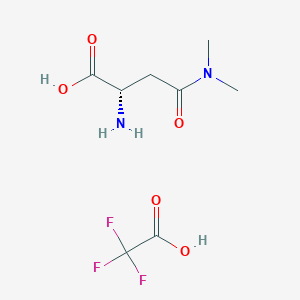
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
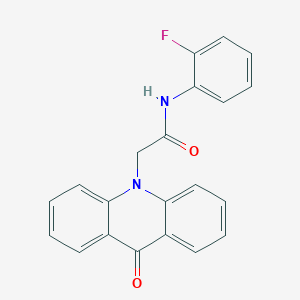
![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)
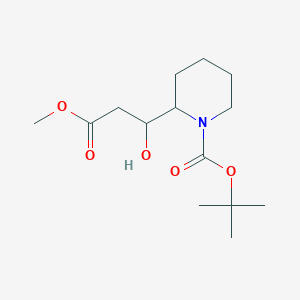
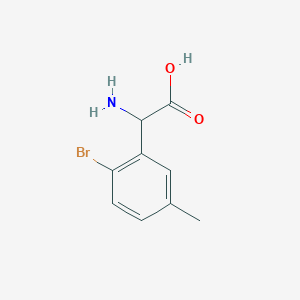
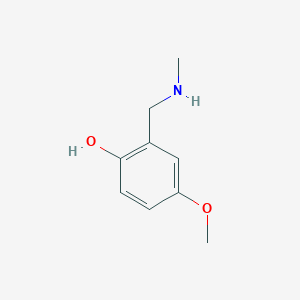
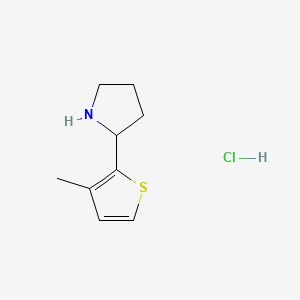
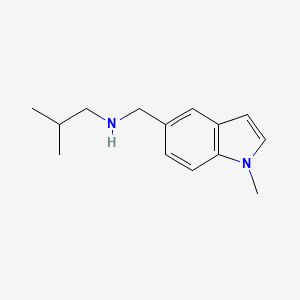
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
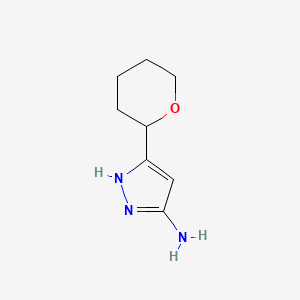
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)
